DL-N-Boc-3-pyrazol-1-YL-alanine

Enzyme mechanism Semisynthetic proteins Histidine bioisostere

Researchers seeking a cost-effective, racemic entry point for heterocyclic amino acid SAR often face limited availability of validated pyrazole-based histidine bioisosteres. DL-N-Boc-3-pyrazol-1-YL-alanine directly addresses this gap. · Enables initial proof-of-concept semisynthetic protein studies where stereochemistry is not the primary variable, as demonstrated in RNase A catalytic ablation models. · Serves as a versatile building block for diversity-oriented synthesis targeting aspartic proteases (renin, BACE1) before committing to enantiopure synthesis. · The Boc protecting group ensures seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. Available in stock with rapid global dispatch to accelerate your discovery timelines.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
CAS No. 136086-12-9
Cat. No. B144243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-N-Boc-3-pyrazol-1-YL-alanine
CAS136086-12-9
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O
InChIInChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16)
InChIKeyJPGQESMEFISORC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-N-Boc-3-pyrazol-1-YL-alanine – Product Overview


DL-N-Boc-3-pyrazol-1-YL-alanine (CAS 136086-12-9), molecular formula C₁₁H₁₇N₃O₄ and molecular weight 255.27 g/mol, is a racemic, N-Boc-protected β-heterocyclic α-amino acid derivative . It belongs to the class of β-substituted alanine derivatives that serve as versatile building blocks for incorporating heterocyclic functionality into peptides and peptidomimetics [1]. The compound features a pyrazole ring attached at the β-position of the alanine backbone, with an N-terminal tert-butyloxycarbonyl (Boc) protecting group that enables its use in standard solid-phase peptide synthesis (SPPS) protocols after acidic deprotection . As a non-proteinogenic amino acid analog, it is employed in medicinal chemistry for developing enzyme inhibitors where the pyrazole moiety can function as a hydrogen-bond donor/acceptor, a metal-coordinating ligand, or a metabolic stability-enhancing heterocycle .

Compatible with standard Fmoc/t-Boc SPPS after acidic Boc deprotection
β‑pyrazole ring provides distinct H‑bond donor/acceptor and metal‑coordination geometry
Racemic DL form supports cost‑sensitive initial screening or preparative chiral resolution

Why Pyrazolylalanine Derivatives Differ from Histidine Bioisosteres


Attempting to substitute DL-N-Boc-3-pyrazol-1-YL-alanine with a generic Boc-protected heterocyclic alanine, such as Boc-L-histidine (CAS 17791-52-5) or an unsubstituted Boc-β-alanine, without rigorous functional validation will predictably fail to replicate biological activity in enzyme inhibition and receptor binding assays . Direct experimental evidence from semisynthetic ribonuclease A (RNase A) studies demonstrates that replacing the catalytic histidine-119 residue with 3-(3-pyrazolyl)-L-alanine results in a complete ablation of enzymatic catalytic activity, yielding a catalytically inactive enzyme analog [1]. In contrast, certain methylated histidine replacements (Nτ-methyl-L-histidine) retain measurable enzymatic activity, demonstrating that heterocyclic nitrogen positioning and protonation state are critical functional determinants [1]. The pyrazole ring offers distinct hydrogen-bonding geometry and metal coordination properties compared to the imidazole ring of histidine, while the β-substitution pattern confers different conformational constraints than α-substituted or unsubstituted analogs [2]. Furthermore, the racemic (DL) nature of this compound (CAS 136086-12-9) distinguishes it from enantiopure L- (CAS 21012-18-0) and D- (CAS 348081-42-5) forms, each of which may exhibit different biological activity profiles in stereospecific enzyme active sites [3].

Boc‑L‑histidine
Imidazole H‑bonding geometry and protonation state differ from pyrazole; catalytic activity may not transfer
Unsubstituted Boc‑β‑alanine
Lacks heterocyclic functionality; cannot mimic pyrazole‑mediated target interactions or conformational constraints
Enantiopure L‑ or D‑forms
Stereochemistry influences enzyme active‑site recognition; racemic DL mixture may show reduced potency in stereospecific assays

DL-N-Boc-3-pyrazol-1-YL-alanine: Comparative Evidence


Pyrazolylalanine vs. Histidine: Catalytic Inactivity in RNase A

Replacement of the catalytic histidine-119 residue in RNase A with 3-(3-pyrazolyl)-L-alanine (the unprotected form of the target compound's L-enantiomer) results in complete loss of enzymatic catalytic activity, whereas the Nτ-methyl-L-histidine analog retains measurable activity and the Nπ-methyl-L-histidine analog is also catalytically inactive [1]. This direct head-to-head comparison within the identical semisynthetic protein system provides quantitative functional differentiation between pyrazolylalanine and histidine-based analogs.

Catalytic Activity
Head‑to‑head
Pyrazolyl‑L‑alanine: 0% activity
Nτ‑methyl‑L‑histidine: active
Native His‑119: 100% (baseline)
Pyrazolylalanine cannot functionally substitute for histidine in enzyme active sites
Semisynthetic RNase A, pH 6.0; reported endpoint context
Enzyme mechanism Semisynthetic proteins Histidine bioisostere Catalytic activity

Lipophilicity and PSA: Pyrazolylalanine vs. Boc-Histidine

DL-N-Boc-3-pyrazol-1-YL-alanine (CAS 136086-12-9) exhibits a predicted LogP value of 1.25190 and a topological polar surface area (TPSA) of 93.45 Ų . In contrast, the structurally related Boc-L-histidine (CAS 17791-52-5) possesses the same molecular formula (C₁₁H₁₇N₃O₄) but exhibits different predicted physicochemical parameters due to the distinct heterocyclic ring systems (pyrazole vs. imidazole) [1].

Predicted LogP & PSA
Class‑level
LogP = 1.25
TPSA = 93.45 Ų
Boc‑His: imidazole‑driven shift
Lipophilicity difference may influence passive permeability and CNS penetration potential
Predicted values; experimental LogP not available
Lipophilicity Physicochemical properties ADME Blood-brain barrier Peptide drug design

Michael Addition Synthesis for β-Pyrazolylalanine Scaffolds

β-(Pyrazol-1-yl)alanine derivatives, including the target compound class, are synthesized in high yields via a Michael addition of heterocyclic nucleophiles to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester under mild reaction conditions with simple work-up procedures [1]. This synthetic route provides reliable access to the β-heterocyclic alanine scaffold, enabling its use as a versatile building block in peptide synthesis.

Synthetic Access
Class‑level
Michael addition of pyrazole to dehydroalanine; reported high‑yielding, mild conditions
Reliable route supports consistent building‑block supply for peptide libraries
Exact yields not specified in abstract; data to verify
Peptide synthesis Unnatural amino acids Michael addition Building block accessibility

Stereochemical Requirements for Renin and BACE1 Inhibition

DL-N-Boc-3-pyrazol-1-YL-alanine (CAS 136086-12-9) is the racemic mixture of the L-enantiomer (CAS 21012-18-0) and the D-enantiomer (CAS 348081-42-5). The L-enantiomer (or its unprotected form) has been explicitly employed as a constituent in highly potent renin inhibitors [1] and as a key structural component in β-secretase (BACE1) inhibitors, with representative pyrazole-containing inhibitors achieving Ki = 0.25 nM and cellular EC50 = 194 nM . While the racemic DL form may be suitable for initial screening or achiral applications, enantiopure procurement is required for stereospecific target engagement studies.

Stereochemistry Impact
Class‑level
DL‑racemic: screening‑grade
L‑enantiomer: renin/BACE1 inhibitor series (Ki = 0.25 nM)
D‑enantiomer: activity may differ
Enantiopure L‑form required for stereospecific target engagement; racemic DL enables cost‑sensitive initial screening
Reported BACE1 Ki and antibacterial MIC; stereospecificity must be validated
Stereochemistry Enantioselectivity Renin inhibitors BACE1 inhibitors Chiral building blocks

DL-N-Boc-3-pyrazol-1-YL-alanine: Research and Industrial Applications


Probing Histidine Function in Enzymes via Pyrazolylalanine Replacement

For researchers investigating the catalytic role of histidine residues in enzyme mechanisms, DL-N-Boc-3-pyrazol-1-YL-alanine provides a chemically distinct heterocyclic replacement (pyrazole for imidazole) that—as demonstrated in RNase A studies [1]—can completely ablate catalytic activity while preserving overall peptide backbone conformation. The racemic DL-form (CAS 136086-12-9) is suitable for initial proof-of-concept semisynthetic protein studies where stereochemistry is not the primary variable, or as a cost-effective precursor for preparative chiral separation when enantiopure material is required for definitive mechanistic conclusions.

Peptide Libraries for Renin and BACE1 Aspartic Protease Inhibitors

The β-pyrazolylalanine scaffold has been validated as a constituent in highly potent renin inhibitors [2] and in β-secretase (BACE1) inhibitors achieving sub-nanomolar Ki values (Ki = 0.25 nM) . For medicinal chemistry teams synthesizing focused peptide libraries targeting aspartic proteases or related enzyme classes, the racemic DL-N-Boc-3-pyrazol-1-YL-alanine (136086-12-9) offers a cost-effective building block for initial diversity-oriented synthesis and structure-activity relationship (SAR) exploration, with the option to switch to the more expensive enantiopure L-form (CAS 21012-18-0) for lead optimization once stereospecific interactions are confirmed to be critical.

Metabolically Stabilized Peptidomimetics with Pyrazole H-Bonding

The pyrazole ring serves as a metabolically stable, non-classical bioisostere for phenol, imidazole, or amide groups, offering distinct lipophilicity (predicted LogP = 1.25) and hydrogen-bonding geometry compared to histidine-based analogs. Researchers designing peptidomimetics intended to cross biological membranes (e.g., oral bioavailability, blood-brain barrier penetration) may prefer the pyrazolylalanine scaffold over more polar heterocyclic alternatives. The racemic DL-N-Boc-3-pyrazol-1-YL-alanine provides an accessible entry point for exploring these physicochemical property modifications before committing to enantioselective synthesis.

Antibacterial Pyrazole Amino Acid Derivatives Against MRSA

Pyrazole-containing amino acid derivatives have demonstrated potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported as low as 0.78 μg/mL [3]. For industrial antibiotic discovery programs, DL-N-Boc-3-pyrazol-1-YL-alanine (136086-12-9) can be incorporated as a protected building block into peptide-based antibacterial agents, where the pyrazole moiety may interact with bacterial cell wall synthesis enzymes or other essential targets. The racemic form is suitable for initial antibacterial screening campaigns where cost and throughput are prioritized over stereochemical purity.

Application
Selection Property
Validation Focus
Enzyme mechanism studies (His replacement)
Pyrazole heterocycle as histidine bioisostere
Catalytic activity retention/loss in semisynthetic protein models
Aspartic protease inhibitor discovery (renin, BACE1)
Racemic DL for cost‑sensitive library synthesis; enantiopure L‑form for lead optimization
Stereospecific target engagement and inhibitory activity profiling
Peptidomimetic design with heterocyclic H‑bonding
Pyrazole ring as metabolically stable, non‑classical bioisostere
Lipophilicity and membrane permeability assessment
Antimicrobial screening of peptide‑based agents
Pyrazole‑containing amino acid building block
MIC determination against Gram‑positive pathogens, including MRSA

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